molecular formula C16H18N2O4S B2552639 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896290-77-0

2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2552639
CAS No.: 896290-77-0
M. Wt: 334.39
InChI Key: WXJAPVNIHSXRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethoxybenzamido group attached to a dimethylthiophene carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The exact mechanism of action of 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to the combination of the dimethoxybenzamido group and the dimethylthiophene carboxamide core. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[(2,3-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(12(8)14(17)19)18-15(20)10-6-5-7-11(21-3)13(10)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJAPVNIHSXRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.